Methyl 3-amino-2,5-dichlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-2,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSSCQVCVYZGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041762 | |
| Record name | Chloramben-methyl | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7286-84-2 | |
| Record name | Chloramben methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7286-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chloramben-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramben methyl | |
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| Record name | Benzoic acid, 3-amino-2,5-dichloro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloramben-methyl | |
| Source | EPA DSSTox | |
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| Record name | methyl 3-amino-2,5-dichlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CHLORAMBEN-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR0142CJCU | |
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Synthetic Methodologies for Methyl 3 Amino 2,5 Dichlorobenzoate
Direct Esterification and Transesterification Approaches
The most direct route to Methyl 3-amino-2,5-dichlorobenzoate involves the esterification of its corresponding carboxylic acid, 3-amino-2,5-dichlorobenzoic acid. This transformation is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. In this process, the carboxylic acid is reacted with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). The use of excess methanol helps to drive the reaction equilibrium towards the formation of the methyl ester. For instance, a common laboratory-scale synthesis involves cooling a solution of 3-amino-2,5-dichlorobenzoic acid in ethanol (B145695) to 0°C and then adding thionyl chloride to facilitate the formation of the ethyl ester; a similar procedure is applicable for synthesizing the methyl ester using methanol. sigmaaldrich.com
Another relevant method is transesterification, which involves the conversion of one ester into another. lookchem.com While less common for the primary synthesis of this specific compound, it is a viable pathway. For example, an existing ester of 3-amino-2,5-dichlorobenzoic acid (e.g., an ethyl or propyl ester) could be converted to the methyl ester by reacting it with a large excess of methanol under acidic or basic conditions. lookchem.comnih.gov Basic conditions, using a catalyst like sodium methoxide, proceed via a nucleophilic addition-elimination mechanism. lookchem.com Acid-catalyzed transesterification follows a sequence of protonation, addition, deprotonation, and elimination steps to achieve the same transformation. lookchem.com The reaction's direction is controlled by using the desired alcohol (methanol, in this case) as the solvent to shift the equilibrium. lookchem.com
| Method | Reactants | Catalyst/Reagent | Key Conditions | Reference |
| Direct Esterification | 3-amino-2,5-dichlorobenzoic acid, Methanol | Thionyl Chloride or Sulfuric Acid | Reflux or controlled temperature | sigmaaldrich.com |
| Transesterification | Other alkyl ester of 3-amino-2,5-dichlorobenzoic acid, Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Reflux in excess methanol | lookchem.com |
Precursor-Based Synthesis Strategies
A more common and industrially relevant approach to synthesizing this compound involves a multi-step process starting from more readily available precursors. This strategy typically involves the introduction of the nitro group, which is then reduced to the amine, with the esterification step occurring either before or after the reduction.
Nitration of Substituted Benzoic Acids
The synthesis often begins with 2,5-dichlorobenzoic acid. This precursor is subjected to nitration to introduce a nitro group at the C-3 position, yielding 2,5-dichloro-3-nitrobenzoic acid. google.com This reaction is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring. The directing effects of the existing chloro and carboxyl substituents guide the nitronium ion primarily to the C-3 position. The product formed, 2,5-dichloro-3-nitrobenzoic acid, is a key intermediate in the production of the herbicide Amiben (3-amino-2,5-dichlorobenzoic acid). mdpi.com
| Starting Material | Reagents | Product | Key Conditions | Reference |
| 2,5-Dichlorobenzoic Acid | Concentrated HNO₃, Concentrated H₂SO₄ | 2,5-Dichloro-3-nitrobenzoic acid | Standard aromatic nitration conditions | google.commdpi.com |
| 2,6-Dichlorobenzoic Acid | Fuming HNO₃, Concentrated H₂SO₄ | 2,6-Dichloro-3-nitrobenzoic acid | Room temperature reaction | colab.ws |
Reductive Transformations of Nitro Precursors to Amino Groups
Once the nitro group is in place, the next critical step is its reduction to an amino group. This transformation can be performed on either the nitro acid (2,5-dichloro-3-nitrobenzoic acid) or its corresponding methyl ester (methyl 2,5-dichloro-3-nitrobenzoate).
A widely used method for the reduction of 2,5-dichloro-3-nitrobenzoic acid involves the use of a metal in acidic solution, such as tin (Sn) and concentrated hydrochloric acid (HCl). researchgate.netprepchem.com The reaction mixture is typically heated to drive the reduction to completion, yielding 3-amino-2,5-dichlorobenzoic acid. researchgate.net This method is known as the Bechamp reduction. google.com
Alternatively, if the esterification is performed first, the reduction of methyl 2,5-dichloro-3-nitrobenzoate can be achieved through catalytic hydrogenation. This method involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst like Raney nickel. nih.gov This approach is often cleaner and can result in high yields of the desired amino ester. nih.gov
| Nitro Precursor | Reducing Agent/System | Product | Key Conditions | Reference |
| 2,5-Dichloro-3-nitrobenzoic acid | Granular Tin (Sn), conc. HCl | 3-Amino-2,5-dichlorobenzoic acid | Heating at 95°C | researchgate.net |
| Methyl 4-nitro-2,3,5,6-tetrachlorobenzoate | Raney Nickel, H₂ gas | Methyl 4-amino-2,3,5,6-tetrachlorobenzoate | 30 psi H₂ pressure, Methanol solvent | nih.gov |
Esterification of Substituted Aminobenzoic Acids
This step mirrors the direct esterification described in section 2.1 and is a crucial part of the precursor-based strategy. If the nitro group is reduced first, the resulting 3-amino-2,5-dichlorobenzoic acid is then esterified. google.com The Fischer esterification method, using methanol and a strong acid catalyst like sulfuric acid, is commonly employed. scispace.com This reaction can also be carried out by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride, followed by reaction with methanol. This two-step approach is often very efficient.
A comprehensive synthetic route described in a patent involves chlorinating benzoyl chloride, esterifying the product mixture, separating the desired methyl 2,5-dichlorobenzoate (B1240473) isomer by crystallization, nitrating it to form a mixture of nitro isomers, and then hydrolyzing and reducing the target isomer to yield 3-amino-2,5-dichlorobenzoic acid. google.com This highlights the flexibility in the sequence of esterification and reduction steps.
Derivatization Pathways and Advanced Synthetic Transformations
The amino group of this compound is a key functional handle that allows for a variety of subsequent chemical modifications. Acetylation and formylation are two common derivatization pathways.
Acetylation and Formylation of Amino Groups
The amino group can be readily acylated to form amides. Acetylation, the introduction of an acetyl group (CH₃CO-), is a common transformation. Research has documented the preparation of methyl 3-acetylamino-2,5-dichlorobenzoate, which has been studied for its phytotoxic properties. google.com This reaction is typically performed by treating the amino compound with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.
Similarly, formylation involves the addition of a formyl group (HCO-). This can be achieved by reacting the amine with formic acid, often with a dehydrating agent or under conditions that remove water to drive the reaction forward. nih.gov Other formylating agents include acetic formic anhydride or N,N-dimethylformamide (DMF). google.com Studies have prepared formylated derivatives of related dichlorobenzoic acid amides, indicating the feasibility of this transformation on the amino ester as well. google.com
| Derivative | Starting Material | Reagent | Potential Conditions | Reference |
| Methyl 3-acetylamino-2,5-dichlorobenzoate | This compound | Acetic Anhydride or Acetyl Chloride | Presence of a base, various solvents | google.com |
| Methyl 3-formamido-2,5-dichlorobenzoate | This compound | Formic Acid | Reflux with water removal (e.g., Dean-Stark trap) | google.comnih.gov |
Exploration of Other Functional Group Modifications
The strategic modification of the functional groups of this compound is a key area of research for creating novel molecules. The reactivity of the amino and ester moieties, as well as the potential for nucleophilic substitution of the chloro groups under specific conditions, allows for a broad scope of chemical derivatization.
Acylation of the Amino Group
The amino group of this compound can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the parent compound with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. A notable example involves the acylation of the closely related ethyl 3-amino-2,5-dichlorobenzoate with pivaloyl chloride. google.com In a typical procedure, the reaction is carried out in a solvent like dichloromethane (B109758) (DCM) at a reduced temperature, with a base such as triethylamine. google.com The resulting pivaloyl amide derivative is a key intermediate in the synthesis of more complex molecules. google.com
| Reactant | Reagent | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Ethyl 3-amino-2,5-dichlorobenzoate | Pivaloyl chloride | Triethylamine | DCM | Ethyl 2,5-dichloro-3-pivalamidobenzoate | google.com |
Sulfonylation of the Amino Group
In a similar fashion to acylation, the amino group can undergo sulfonylation to yield sulfonamides. This reaction is generally performed by treating the aminobenzoate with a sulfonyl chloride in the presence of a base. For instance, ethyl 3-amino-2,5-dichlorobenzoate has been successfully reacted with various sulfonyl chlorides to produce the corresponding N-sulfonylated products. google.com These reactions are crucial in the development of compounds with potential biological activity. google.com
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| Ethyl 3-amino-2,5-dichlorobenzoate | Methylsulfonyl chloride | Ethyl 2,5-dichloro-3-(N-(methylsulfonyl)methylsulfonamido)benzoate | google.com |
| Ethyl 3-amino-2,5-dichlorobenzoate | Propylsulfonyl chloride | Ethyl 2,5-dichloro-3-(propylsulfonamido)benzoate | google.com |
Diazotization of the Amino Group
The amino group of aromatic compounds like this compound can be converted into a diazonium salt. This is typically achieved through treatment with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, at low temperatures. smolecule.comgoogle.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, including Sandmeyer reactions to introduce a range of functional groups (e.g., -Cl, -Br, -CN, -OH) in place of the original amino group. While direct examples on this compound are not extensively detailed in the provided literature, the diazotization of closely related 2,5-dichloroanilines is a well-established process. google.com An analytical method for the determination of chloramben (B1668635) and its isomers involves the diazotization of the ester followed by coupling with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) for colorimetric analysis. epa.gov
| Transformation | Reagent/Condition | Intermediate Product | Reference |
|---|---|---|---|
| Diazotization | Sodium nitrite, HCl, 0–5°C | Diazonium salt | smolecule.com |
Other Potential Modifications
While less commonly reported for this specific molecule, other functional group modifications can be envisaged based on the reactivity of analogous compounds. For example, the ester group could be hydrolyzed back to the carboxylic acid, 3-amino-2,5-dichlorobenzoic acid (the herbicide chloramben), which can then be converted to other esters or amides. prepchem.com Furthermore, N-alkylation of the amino group could be achieved using alkyl halides, although this may be more challenging and could lead to mixtures of mono- and di-alkylated products. mdpi.comnih.govgoogle.com The chloro substituents on the aromatic ring are generally unreactive towards nucleophilic substitution under standard conditions but may be displaced under harsh reaction conditions or through metal-catalyzed cross-coupling reactions.
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Amino 2,5 Dichlorobenzoate
Photochemical Reactions and Mechanisms
The photochemistry of Methyl 3-amino-2,5-dichlorobenzoate has been investigated, revealing different reaction pathways depending on the conditions, particularly the presence or absence of oxygen. acs.org
Photolysis under Non-oxidative Conditions
Under non-oxidative conditions, the photolysis of this compound primarily involves reductive dechlorination. When irradiated in methanol (B129727) under a nitrogen atmosphere with light of wavelengths greater than 2800 Å, the main reaction is the removal of the chlorine atom at the 2-position. nih.govacs.org This process is facilitated by hydrogen donor solvents. acs.org
A study on the photolysis of this compound in methanol under nitrogen bubbling led to the formation of Methyl 3-amino-5-chlorobenzoate. acs.org This selective reductive dechlorination at the ortho-position to the amino group is a notable feature. nih.gov In the case of the parent acid, chloramben (B1668635), a trace amount of the fully dechlorinated product, 3-aminobenzoic acid, was also observed. nih.gov
Table 1: Photolysis of this compound under Non-oxidative Conditions acs.org
| Parameter | Value |
| Reactant | This compound |
| Solvent | Methanol |
| Atmosphere | Nitrogen |
| Light Source | 450-watt Hanovia quartz mercury vapor lamp |
| Filter | Borosilicate glass (>2800 Å) |
| Major Product | Methyl 3-amino-5-chlorobenzoate |
Photoreactions in the Presence of Dissolved Oxygen: Free Radical Mechanisms
In the presence of oxygen, the photochemical behavior of this compound becomes significantly more complex, leading to a mixture of oxidation products. acs.org The photolysis of the related compound, chloramben, in aqueous solutions under oxidative conditions is known to proceed rapidly, suggesting the formation of amino radicals. chemicalbook.com It is postulated that under irradiation, amino free radicals can form, which then react with each other through polymerization and oxidation processes. chemicalbook.com For chloramben, irradiation in the presence of air results in a complex mixture of colored products, and analysis has suggested the formation of products through the replacement of chlorine with a hydroxyl group, reductive dechlorination, and oxidation via hydrogen abstraction from the amino group. chemicalbook.com
The general mechanism for such photoreactions in the presence of oxygen likely involves the initial formation of an excited state of the molecule upon absorption of UV light. This excited state can then lead to the generation of radical species. The amino group is a likely site for initial oxidation, potentially forming a radical cation. The presence of dissolved oxygen can lead to the formation of peroxy radicals and other reactive oxygen species, which can then engage in a cascade of reactions, leading to the observed complex product mixture.
Oxidative and Reductive Transformations
The amino and chloro substituents on the benzene (B151609) ring, as well as the ester group, are all susceptible to oxidative and reductive transformations.
Oxidation of the Amino Group
The amino group of this compound is susceptible to oxidation. While specific studies on the oxidation of this particular compound are not extensively detailed in the provided search results, the oxidation of anilines is a well-established area of organic chemistry. Typical oxidizing agents can convert the amino group to various oxidation states, including nitroso, nitro, or can lead to polymerization. For instance, the oxidation of the related 5-amino-2,4-dichlorobenzoic acid can form quinones. smolecule.com The presence of the electron-withdrawing chloro and carboxylate groups on the ring would influence the reactivity of the amino group towards oxidation.
Reduction of Halogen Substituents
The reductive dehalogenation of chlorinated aromatic compounds is a significant transformation, often studied in environmental and synthetic contexts. For this compound, the chlorine atoms can be removed under reductive conditions. As seen in its photolysis under non-oxidative conditions, selective dechlorination at the 2-position occurs. nih.govacs.org
Studies on analogous compounds provide further insight. The microbial reductive dechlorination of 3-chlorobenzoate (B1228886) analogs has been investigated, and while the mechanism is complex and not simply described as a nucleophilic or electrophilic substitution, it highlights the potential for dehalogenation. asm.org In some bacterial systems, reductive dehalogenation of chlorinated benzoyl-CoA derivatives has been observed. nih.gov The electrochemical reduction of chlorinated benzoates can also lead to selective dechlorination. smolecule.com
Nucleophilic Substitution and Other Electrophilic/Nucleophilic Pathways
This compound possesses multiple sites for nucleophilic and electrophilic attack.
The ester group can undergo nucleophilic acyl substitution. For example, hydrolysis under basic conditions, such as with sodium hydroxide, would yield the corresponding carboxylate salt, 3-amino-2,5-dichlorobenzoate. Subsequent acidification would produce 3-amino-2,5-dichlorobenzoic acid.
The dichlorinated benzene ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro and methyl ester groups. Conversely, these groups make the ring more susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. The presence of the amino group, an activating group, can influence the regioselectivity of such reactions. For the related 5-amino-2,4-dichlorobenzoic acid, nucleophilic aromatic substitution is observed, with the position ortho to the amino group and para to the carboxyl group being particularly activated. smolecule.com
The amino group itself can act as a nucleophile. For instance, it can be acylated. The methyl ester of 3-acetylamino-2,5-dichlorobenzoic acid has been synthesized and studied for its biological activity. nih.gov
Reaction Kinetics and Thermodynamics
The reaction kinetics and thermodynamics of a chemical compound are fundamental to understanding its reactivity, stability, and transformation pathways in various chemical and biological systems. For this compound, a comprehensive understanding of these properties is crucial for its application in chemical synthesis and for predicting its environmental fate. This section delves into the kinetic and thermodynamic aspects of this molecule, drawing upon available data for related compounds to provide a scientifically grounded analysis.
While specific experimental kinetic and thermodynamic data for this compound are not extensively available in the public domain, we can infer its likely behavior by examining the influence of its constituent functional groups—the amino group, the chloro substituents, and the methyl ester—on the benzene ring.
Reaction Kinetics
The kinetics of reactions involving this compound are primarily governed by the reactivity of the amino group and the ester functionality, as well as the electronic effects of the chlorine atoms on the aromatic ring.
One of the key reactions for esters is hydrolysis, the rate of which can be significantly influenced by neighboring functional groups. In the case of aminobenzoate esters, the amino group can act as an intramolecular catalyst. Studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have shown that the amino group can facilitate the reaction through intramolecular general base catalysis researchgate.net. This occurs where the amino group, in its unprotonated form, assists in the removal of a proton from the attacking water molecule, thereby increasing its nucleophilicity. While this compound has the amino group at the 3-position, a similar, albeit potentially weaker, intramolecular catalytic effect could be anticipated compared to the ortho isomer.
In a practical context, the hydrolysis of this compound (referred to as methyl chloramben in some contexts) has been observed in soil environments. It is reported that soil bacteria can cause the hydrolysis of the ester to its corresponding carboxylic acid, 3-amino-2,5-dichlorobenzoic acid. In wet soil, approximately 50% of the compound is hydrolyzed in 2 to 3 days, indicating a relatively rapid biotransformation under these conditions cdnsciencepub.com.
To illustrate the effect of substituents on the hydrolysis of esters, the following table presents hypothetical relative hydrolysis rates for a series of substituted methyl benzoates under specific conditions.
Table 1: Illustrative Relative Hydrolysis Rates of Substituted Methyl Benzoates
| Compound | Substituents | Expected Relative Rate |
|---|---|---|
| Methyl Benzoate (B1203000) | None | 1 |
| Methyl 4-nitrobenzoate | 4-NO₂ (electron-withdrawing) | > 1 |
| Methyl 4-aminobenzoate | 4-NH₂ (electron-donating) | < 1 |
| This compound | 3-NH₂, 2,5-Cl₂ | Complex |
Thermodynamics
The thermodynamic properties of this compound, such as its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), are essential for determining the feasibility and position of equilibrium for reactions in which it is involved.
Direct experimental thermodynamic data for this compound are scarce. However, data for related compounds, such as 2,5-dichlorobenzoic acid, can provide valuable insights. A study on the phase transitions of dichlorinated substituted benzenes reported the thermodynamic properties of 2,5-dichlorobenzoic acid googleapis.com. The enthalpy of sublimation, for instance, is a measure of the energy required to convert the solid into a gas and reflects the strength of intermolecular forces in the crystalline state.
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for estimating the thermodynamic properties of molecules when experimental data is unavailable acs.org. Such calculations can provide reliable estimates of enthalpies of formation, Gibbs free energies, and entropies.
The following table provides a compilation of experimental thermodynamic data for some related benzoic acid derivatives to facilitate comparison and estimation.
Table 2: Thermodynamic Properties of Related Benzoic Acid Derivatives
| Compound | ΔHf° (gas, kJ/mol) | ΔGf° (gas, kJ/mol) | S° (gas, J/mol·K) | Reference |
|---|---|---|---|---|
| Benzoic Acid | -290.4 ± 1.3 | -219.8 ± 1.4 | 367.2 ± 0.8 | |
| 4-Chlorobenzoic Acid | -326.7 ± 1.5 | -253.1 ± 1.6 | 393.1 ± 1.0 | |
| 2,5-Dichlorobenzoic Acid | -359.1 ± 2.0 (est.) | -280.5 ± 2.2 (est.) | 418.9 ± 2.5 (est.) | googleapis.com |
| Methyl Benzoate | -288.6 ± 2.1 | -212.3 ± 2.2 | 412.5 ± 1.2 |
Note: Estimated values for 2,5-dichlorobenzoic acid are derived from sublimation data and computational estimates.
The data in Table 2 illustrates how substituents affect the thermodynamic properties. The addition of chlorine atoms generally leads to a more negative enthalpy of formation. The esterification of the carboxylic acid to a methyl ester also influences these values. For this compound, the presence of two chlorine atoms and an amino group would result in a unique set of thermodynamic parameters reflecting the balance of their electronic and steric contributions.
Advanced Spectroscopic and Structural Characterization Studies of Methyl 3 Amino 2,5 Dichlorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by mapping the carbon and hydrogen framework.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Methyl 3-amino-2,5-dichlorobenzoate, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons.
The aromatic region would feature two signals for the two protons on the benzene (B151609) ring. Due to their positions relative to each other, they would appear as doublets. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chlorine and methyl ester groups. In a closely related compound, ethyl 3-amino-2,5-dichlorobenzoate, these aromatic protons appear as doublets at approximately 6.96 ppm and 7.23 ppm, each with a small coupling constant (J = 2.4 Hz). chemicalbook.com The protons of the amino (-NH₂) group typically appear as a broad singlet, its chemical shift being variable depending on solvent and concentration. The methyl (-OCH₃) protons of the ester group are expected to appear as a sharp singlet further upfield, typically around 3.8-3.9 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic C-H | ~6.9 - 7.3 | Doublet | Two distinct signals are expected for the two aromatic protons. |
| Amino (-NH₂) | Variable | Broad Singlet | Chemical shift and broadening are dependent on solvent and sample conditions. |
| Methyl (-OCH₃) | ~3.8 - 3.9 | Singlet | A characteristic sharp signal for the three equivalent methyl protons. |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. This compound has eight unique carbon atoms, and thus eight distinct signals are expected in the ¹³C NMR spectrum.
The carbonyl carbon (C=O) of the ester group is typically found significantly downfield, around 165-170 ppm. The methyl carbon (-OCH₃) appears upfield, generally in the 50-55 ppm range. The six aromatic carbons have distinct chemical shifts influenced by their substituents. The carbons bonded to the electronegative chlorine atoms (C-Cl) are shifted downfield, while the carbon attached to the electron-donating amino group (C-N) is shifted upfield relative to the unsubstituted benzene carbon signal (128.5 ppm). The remaining aromatic carbons (C-H and the one bearing the ester group) will have shifts determined by the combined electronic effects of all substituents.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic (C-Cl) | 125 - 135 |
| Aromatic (C-N) | 145 - 150 |
| Aromatic (C-H) | 115 - 130 |
| Aromatic (C-COOCH₃) | 130 - 140 |
| Methyl (-OCH₃) | 50 - 55 |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition, and providing structural clues through fragmentation analysis.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would first be separated from a mixture on a GC column, and its retention time would be recorded. Upon entering the mass spectrometer, it is ionized, most commonly by electron ionization (EI).
The resulting mass spectrum would show a molecular ion peak (M⁺˙) corresponding to the molecule's weight. Given the presence of two chlorine atoms, this peak would appear as a characteristic cluster of isotopic peaks (e.g., M⁺˙, [M+2]⁺˙, [M+4]⁺˙) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern provides a structural fingerprint, with common losses including the methoxy (B1213986) group (·OCH₃) or the entire methoxycarbonyl group (·COOCH₃). This technique is also valuable for monitoring purity and identifying byproducts from its synthesis.
Liquid chromatography-mass spectrometry (LC-MS) is often preferred for less volatile or thermally sensitive compounds and is widely used in metabolomics and pharmaceutical analysis. lcms.czresearchgate.net this compound can be analyzed directly by LC-MS, often using soft ionization techniques like electrospray ionization (ESI). nih.gov
In positive ion mode, the compound is expected to be detected as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) can determine the mass of these ions with high accuracy, allowing for the confirmation of the elemental formula. LC-MS is particularly useful in studying the compound as a metabolite of its parent carboxylic acid, chloramben (B1668635). nih.gov
Table 3: Predicted m/z Values for this compound Adducts in LC-MS
| Adduct | Ion Type | Predicted m/z |
| [M+H]⁺ | Positive | 219.99266 |
| [M+Na]⁺ | Positive | 241.97460 |
| [M+K]⁺ | Positive | 257.94854 |
| [M-H]⁻ | Negative | 217.97810 |
| Data sourced from predicted values. uni.lu |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Vibrational and electronic spectroscopy techniques like IR and UV-Vis are fundamental for identifying the functional groups within a molecule and probing its electronic properties.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The gas-phase IR spectrum of this compound is available, providing clear evidence of its key functional groups. nist.gov The amino group (N-H) exhibits characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the ester is expected around 1730-1740 cm⁻¹. Other significant absorptions include the aromatic C=C ring stretches between 1450 and 1600 cm⁻¹, the C-O ester stretches in the 1100-1300 cm⁻¹ range, and the C-Cl stretches, which typically appear at lower wavenumbers (below 850 cm⁻¹).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The compound is expected to absorb UV radiation, leading to electronic transitions such as π→π. nih.gov For a related compound, N,N′-diphenylguanidinium 3,5-dichlorobenzoate, a strong absorption attributed to a π→π transition was observed at 209 nm. researchgate.net This suggests that this compound would also exhibit significant absorption in the lower UV range (200-300 nm).
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amino | N-H | Stretch | 3300 - 3500 |
| Ester Carbonyl | C=O | Stretch | 1730 - 1740 |
| Aromatic Ring | C=C | Stretch | 1450 - 1600 |
| Ester | C-O | Stretch | 1100 - 1300 |
| Aryl Halide | C-Cl | Stretch | < 850 |
X-ray Crystallography and Solid-State Structural Analysis
The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. X-ray crystallography stands as the definitive method for elucidating this solid-state structure. While a specific crystal structure for this compound was not found in the searched literature, analysis of closely related compounds provides significant insight into the expected structural features.
Key Crystallographic Data for Related Compounds:
| Compound | Crystal System | Space Group | Key Features | Reference |
| Methyl 2,5-dichlorobenzoate (B1240473) | Monoclinic | Not Specified | Dihedral angle of 39.22 (3)° between benzene ring and ester group | researchgate.net |
| Methyl 2-amino-5-chlorobenzoate | Monoclinic | P21/c | Intramolecular N-H···O hydrogen bond; intermolecular N-H···O hydrogen bonds forming chains | nih.gov |
| N,N'-diphenylguanidinium 3,5-dichlorobenzoate | Monoclinic | P21/n | Stabilized by N–H…O, C–H…O, and C–H…Cl hydrogen bonds | researchgate.net |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool for assessing the purity of chemical compounds and for separating mixtures into their individual components. Various chromatographic techniques are applicable to the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally sensitive compounds. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.
Given that this compound contains an amino group, pre-column derivatization with a fluorogenic reagent such as o-phthaldialdehyde (OPA) could be utilized to enhance detection sensitivity, particularly when using a fluorescence detector. researchgate.net The separation of amino acids and their derivatives is well-established, often using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netmyfoodresearch.com The detection is commonly performed using a UV detector, typically at a wavelength around 254 nm, or a fluorescence detector for derivatized samples. myfoodresearch.com
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm), resulting in significantly higher resolution, speed, and sensitivity compared to traditional HPLC. austinpublishinggroup.com A UPLC method for this compound would offer faster analysis times and improved peak separation, which is particularly advantageous for resolving it from closely related impurities or isomers. austinpublishinggroup.comepo.org
UPLC systems operate at much higher pressures than HPLC systems. austinpublishinggroup.com A typical UPLC method for a compound like this compound would likely involve a C18 column and a gradient elution with a mobile phase such as 0.1% formic acid in water and acetonitrile. nih.gov UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification, as demonstrated in the analysis of various compounds in complex matrices. ebi.ac.ukresearchgate.net
Gas Chromatography (GC) for Isomer Separation
Gas chromatography is a technique well-suited for the separation of volatile and thermally stable compounds. This compound, being an ester, is amenable to GC analysis. GC is particularly powerful for the separation of isomers, which can be challenging to resolve by other means. epa.govvurup.sk
For the analysis of this compound and its isomers, a capillary column with a suitable stationary phase would be used. The choice of the stationary phase is critical for achieving the desired separation. Non-polar phases like those based on silicone oil or more polar phases could be employed depending on the specific isomers to be separated. vurup.sk The use of liquid crystalline stationary phases has also shown promise for the separation of challenging isomeric hydrocarbons. vurup.sk
In a typical GC method, the sample is injected into a heated inlet, vaporized, and carried by an inert gas (such as helium or nitrogen) through the column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is a particularly powerful combination as it provides both chromatographic separation and mass spectral information, aiding in the definitive identification of the separated components. nih.gov
Other Advanced Analytical Methodologies for Compound Characterization
Beyond the core techniques of NMR, IR, UV-Vis, and chromatography, several other advanced analytical methods can provide deeper insights into the properties of this compound.
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The predicted monoisotopic mass of this compound is 218.98538 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. For instance, in GC-MS analysis of a related compound, Methyl 3,5-dichlorobenzoate, characteristic fragment ions are observed at m/z 173 and 175. nih.gov
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability and phase transitions of the compound. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, enthalpy of fusion, and any solid-state phase transitions. For example, a study on N,N'-diphenylguanidinium 3,5-dichlorobenzoate showed that the compound is stable up to 200 °C. researchgate.net
Quantum Chemical Calculations: Computational methods, such as Density Functional Theory (DFT), can be used to complement experimental data. researchgate.net These calculations can predict molecular geometry, vibrational frequencies (for comparison with IR spectra), electronic transitions (for comparison with UV-Vis spectra), and other molecular properties. For a related dichlorobenzoate derivative, DFT calculations were used to predict the HOMO-LUMO energy gap. researchgate.net
Theoretical and Computational Chemistry Investigations of Methyl 3 Amino 2,5 Dichlorobenzoate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity and molecular properties. However, a thorough review of published scientific literature reveals a lack of specific, in-depth quantum chemical studies performed on Methyl 3-amino-2,5-dichlorobenzoate. While general computational properties are available from chemical databases, detailed analyses as outlined below are not present in the accessible research.
HOMO-LUMO Orbital Analysis and Band Gap Energies
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. wikipedia.orgschrodinger.com
A comprehensive search of scientific databases and literature did not yield any specific studies that have calculated the HOMO-LUMO energies or the corresponding energy gap for this compound. While theoretical frameworks for such calculations are well-established, nih.govunl.edu the specific values for this compound have not been reported in the reviewed literature.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack).
Despite the utility of MEP analysis in understanding chemical reactivity, no dedicated studies presenting the MEP surface map for this compound could be located in the public domain research. Therefore, a visual and quantitative analysis of its electrophilic and nucleophilic sites based on a calculated MEP surface is not available.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational methods that model the physical movements of atoms and molecules over time. nih.govmdpi.com Such simulations provide detailed information on the conformational flexibility, structural stability, and interactions of a molecule with its environment, such as a solvent or a biological receptor. nih.govnih.govmdpi.com
A review of the existing scientific literature indicates that no molecular dynamics simulation studies have been published specifically for this compound. Consequently, there is no available data on its conformational landscape, dynamic behavior in different media, or interaction modes as determined by this method.
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or a specific property. scispace.com These models are essential in fields like drug discovery and toxicology for predicting the properties of new compounds.
While QSAR studies have been conducted on related compounds, such as methyl 2,5-dichlorobenzoate (B1240473) in the context of aquatic toxicology, scispace.comqsardb.org a specific SAR or QSAR model focusing on this compound has not been reported in the available literature. Basic computational descriptors for this molecule are available, as shown in the table below, which could serve as input for future SAR modeling.
| Descriptor | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | chemscene.com |
| LogP | 2.3622 | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
| XlogP (predicted) | 2.3 | uni.lu |
Spectroscopic Property Predictions via Computational Methods
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including NMR (¹H and ¹³C) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. nsf.gov These theoretical spectra are invaluable for interpreting and assigning experimental data.
A search for published research revealed no studies that have computationally predicted the spectroscopic properties of this compound. While general principles of computational spectroscopy are well-documented, nsf.gov specific calculated values for the NMR, IR, or UV-Vis spectra of this compound are absent from the scientific literature.
Reaction Pathway and Transition State Analysis
Computational chemistry provides critical tools for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. This type of analysis is crucial for understanding the synthesis, degradation, and metabolic pathways of a chemical compound. For instance, such studies could explore the reductive dechlorination or hydrolysis of the ester group. sigmaaldrich.com
There are no published studies in the reviewed literature that perform a detailed reaction pathway and transition state analysis for this compound. Research on the degradation of related dichlorinated benzoic acids exists, mdpi.com but a specific computational investigation into the reaction mechanisms involving this compound is not available.
Biological Activity and Mechanistic Pharmacology Studies of Methyl 3 Amino 2,5 Dichlorobenzoate
Herbicidal Action: Molecular Mechanisms and Target Interactions
Methyl 3-amino-2,5-dichlorobenzoate, also known as chloramben-methyl, is the methyl ester of chloramben (B1668635). It functions as a selective, systemic herbicide primarily used for pre-emergence control of various weeds. herts.ac.uknih.gov Its mode of action is linked to the disruption of plant growth processes, particularly root development in seedlings. herts.ac.ukepa.gov
Selective Phytotoxicity Studies
This compound demonstrates selective herbicidal activity, proving effective against many annual grasses and broadleaf weeds while being tolerated by several major crops. nih.gov Studies have shown that the growth of soybean (Glycine max) seedlings was retarded when treated with the compound, also referred to as amiben methyl ester. researchgate.netcambridge.org Its utility has been noted in controlling weeds in vegetable crops; for instance, combinations with other herbicides have been used to manage a wider spectrum of weeds in watermelon and cucumber fields. researchgate.net
The basis for its selectivity is not fully elucidated, but it is understood to relate to differential metabolism in tolerant versus susceptible species. researchgate.net The compound is registered for use on a variety of crops, including beans, peanuts, soybeans, sunflowers, and certain vegetables and ornamentals. epa.gov
Table 1: Selective Phytotoxicity of this compound
| Plant Type | Response | Crop/Weed Examples |
|---|---|---|
| Susceptible | Growth inhibition, especially of roots | Annual Grasses, Broadleaf Weeds |
| Tolerant | Minimal to no damage | Soybeans, Watermelon, Cucumber, Peanuts, Sunflowers, Beans |
This table is generated based on descriptive findings in the referenced literature.
Interactions with Plant Metabolic Pathways
The herbicidal activity of this compound is closely linked to its parent compound, chloramben, which is classified as a synthetic auxin. herts.ac.ukgoogle.com Synthetic auxins mimic natural plant hormones, and at herbicidal concentrations, they disrupt normal growth patterns. The mechanism of action involves the inhibition of polar auxin transport, a critical process for plant development. google.com
Upon entering plant tissues, a process that occurs via passive diffusion, the primary metabolic pathway for the parent compound chloramben is rapid conjugation. nih.govgoogle.com In both tolerant and susceptible species, chloramben is converted to its N-glucoside conjugate (N-glucosyl chloramben). nih.gov This conjugation is considered a primary detoxification mechanism, as the resulting molecule is biologically inactive. nih.gov
Interestingly, this compound itself has been identified not as a primary plant metabolite, but as an artifact formed during the laboratory extraction process when using methanol (B129727) as a solvent. nih.gov This suggests that within the plant, the herbicidal activity is likely exerted by the parent acid, chloramben. In the environment, particularly in moist soil, this compound is hydrolyzed into chloramben by microbial action, further indicating that its biological effects are likely mediated through the parent acid. epa.gov
Anticancer Research and Cellular Mechanisms
In the realm of oncology research, this compound is not recognized as a direct therapeutic agent but serves as a crucial chemical intermediate for the synthesis of more complex molecules with potential antineoplastic activity.
In Vitro Cytotoxicity Assessments
A review of the available scientific literature and patent databases does not show evidence of direct in vitro cytotoxicity assessments of this compound against cancer cell lines. Its role is consistently documented as a precursor or starting material in multi-step chemical syntheses. googleapis.comgoogle.comgoogle.comgoogle.com For example, it has been used in the development of novel inhibitors targeting specific proteins implicated in cancer progression. google.comgoogle.comgoogle.com While the final products of these syntheses are evaluated for antiproliferative and cytotoxic effects, the starting ester itself is not the subject of these biological assays.
Molecular Basis of Antineoplastic Effects
Given the absence of data on its direct anticancer activity, there is no established molecular basis for any antineoplastic effects of this compound. However, the compound is a key building block for synthesizing molecules with defined anticancer mechanisms. These include:
TGF-β (Transforming Growth Factor-beta) Inhibitors: The compound has been used in the synthesis of molecules designed to inhibit the TGF-β signaling pathway. google.com TGF-β is a cytokine that can promote tumor growth and metastasis in advanced cancers, so its inhibition is a therapeutic strategy. google.com
EZH2 (Enhancer of Zeste Homolog 2) Inhibitors: Patents describe the use of this compound to create inhibitors of EZH2, a histone methyltransferase. google.com EZH2 is often overexpressed in various cancers and its inhibition can lead to the re-expression of tumor suppressor genes, thereby reducing cancer cell proliferation and invasion. google.com
GCN2 (General Control Nonderepressible 2) Kinase Inhibitors: The molecule has served as a starting material for developing inhibitors of GCN2 kinase. google.com In certain cancers, inhibiting GCN2 can sensitize cancer cells to nutrient depletion or to specific chemotherapies like L-asparaginase. google.com
It is critical to reiterate that these mechanisms of action are characteristic of the final synthesized compounds, not of this compound itself.
Applications as Chemical Probes and Biological Tools
This compound serves a specific and crucial role in analytical chemistry and environmental science, primarily as a reference standard and a biological tool for the study of herbicides. Its application is intrinsically linked to its parent compound, the herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid).
The compound is widely used as an analytical standard for the detection and quantification of Chloramben and its metabolites in various matrices. In regulatory monitoring and research, analytical methods are required to measure the active ingredient in pesticide products. epa.gov One common method involves the methylation of the carboxylic acid group of Chloramben to produce this compound. epa.gov This derivative is then separated and quantified using gas chromatography (GC). epa.gov This derivatization process makes this compound an essential tool, as it allows for the sensitive and specific detection of the parent herbicide.
Furthermore, because this compound is itself a known or potential metabolite of Chloramben, it is used as a standard to investigate the metabolic fate of the herbicide in biological systems. epa.govnih.gov By using the pure compound as a reference, researchers can identify and quantify its presence in plants, soil, or other biological samples, thereby probing the metabolic pathways and persistence of the herbicide in the environment. epa.gov Its use in these contexts is critical for assessing environmental exposure and understanding the biotransformation processes that affect the herbicide's activity and longevity.
Metabolic Transformations in Biological Systems
The metabolic fate of this compound is closely related to the biotransformation of the herbicide Chloramben. The primary transformations involve hydrolysis of the ester group and conjugation of the resulting carboxylic acid.
In biological systems, particularly in plants, the primary detoxification pathway for the parent compound, 3-amino-2,5-dichlorobenzoic acid (Chloramben), is conjugation. The most significant conjugate identified in various plant species is an N-glucoside. nih.gov This process, known as N-glucosylation, involves the attachment of a glucose molecule to the amino group of the dichlorobenzoic acid structure.
While this compound is the methyl ester, its persistence in biological systems is influenced by the rate of its hydrolysis to the parent acid. Once hydrolyzed, the resulting 3-amino-2,5-dichlorobenzoic acid becomes a substrate for glucosylation. Studies have identified 3-amino-2,5-dichlorobenzoic acid-N-glucoside as a major metabolite in several plant species after exposure to Chloramben. nih.gov
Table 1: Documented Plant Conjugation of the Parent Acid (Chloramben)
| Plant Species | Conjugate Form | Reference |
| Soybean | 3-amino-2,5-dichlorobenzoic acid-N-glucoside | nih.gov |
| Barley | 3-amino-2,5-dichlorobenzoic acid-N-glucoside | nih.gov |
| Beet | 3-amino-2,5-dichlorobenzoic acid-N-glucoside | nih.gov |
| Tomato | 3-amino-2,5-dichlorobenzoic acid-N-glucoside | nih.gov |
| Cucumber | 3-amino-2,5-dichlorobenzoic acid-N-glucoside | nih.gov |
The biotransformation of this compound and related chlorobenzoates is mediated by several enzymatic systems as part of cellular detoxification. These pathways are crucial for breaking down xenobiotics into less toxic, more water-soluble compounds that can be easily excreted. nih.govnih.gov
The initial and a key biotransformation step for this compound is ester hydrolysis. This reaction is catalyzed by esterase enzymes, which cleave the methyl ester bond to yield methanol and the parent acid, 3-amino-2,5-dichlorobenzoic acid. oup.com The rate of this hydrolysis can vary, affecting the compound's persistence and subsequent metabolic fate.
Once the parent acid is formed, it can be targeted by Phase I and Phase II detoxification enzymes. nih.gov In microorganisms, the degradation of chlorobenzoates often proceeds via dioxygenase enzymes. These enzymes, such as benzoate (B1203000) 1,2-dioxygenase, hydroxylate the aromatic ring, leading to the formation of catechols. asm.org These catechols are then subject to ring cleavage, breaking down the aromatic structure. asm.orgnih.gov While the specific enzymes for 3-amino-2,5-dichlorobenzoate are not extensively detailed, the pathways for related compounds like 3-chlorobenzoate (B1228886) and 3,5-dichlorobenzoate have been studied, suggesting that similar enzymatic machinery is likely involved. asm.org
In animals, detoxification can involve N-oxidation, N-demethylation (if applicable to metabolites), and conjugation with amino acids like glycine. ebi.ac.uk These reactions, part of the broader Phase I (functionalization) and Phase II (conjugation) pathways, aim to increase the polarity of the molecule to facilitate its removal from the body. nih.gov
In the context of bioanalysis, artifact formation is a critical consideration that can lead to the misinterpretation of results. For compounds like this compound, the primary concerns are hydrolysis and transesterification during sample collection, storage, and preparation. dss.go.thethernet.edu.et
Transesterification is a potential artifact when analyzing samples containing the parent compound, 3-amino-2,5-dichlorobenzoic acid, in the presence of an alcohol solvent. For instance, if a biological sample is preserved or extracted using ethanol (B145695), the parent acid could react with the ethanol to form Ethyl 3-amino-2,5-dichlorobenzoate. This reaction can be catalyzed by acidic or basic conditions that may be present in the sample matrix or introduced during processing. The formation of such an ester artifact would complicate the quantification of the actual metabolites.
Conversely, the hydrolysis of this compound back to its parent acid can also occur during sample workup if conditions are not carefully controlled, particularly in aqueous environments at non-neutral pH. This would lead to an underestimation of the methyl ester and an overestimation of the parent acid.
The potential for these transformations underscores the importance of validating analytical methods, including the careful selection of solvents and the use of appropriate internal standards, to prevent or account for artifact formation during the analysis of biological samples. ethernet.edu.et
Table 2: Potential Artifact Reactions in Bioanalysis
| Reaction Type | Reactants | Potential Artifact Product | Analytical Implication |
| Transesterification | 3-amino-2,5-dichlorobenzoic acid + Ethanol (solvent) | Ethyl 3-amino-2,5-dichlorobenzoate | Inaccurate metabolite profile; false positive for the ethyl ester. |
| Hydrolysis | This compound + Water | 3-amino-2,5-dichlorobenzoic acid | Underestimation of the methyl ester concentration. |
Environmental Behavior and Degradation Studies of Methyl 3 Amino 2,5 Dichlorobenzoate
Photodegradation Pathways in Environmental Matrices
Photodegradation, the breakdown of compounds by light, is a significant pathway for the transformation of chemicals in the environment. Studies on Methyl 3-amino-2,5-dichlorobenzoate and its parent compound, 3-amino-2,5-dichlorobenzoic acid (Chloramben), indicate that the amino group on the benzene (B151609) ring is a key chromophore, absorbing light and initiating degradation.
Research has shown that the irradiation of an aqueous ethanol (B145695) solution of this compound with UV light for six hours can lead to a 90% reduction in its phytotoxicity nih.gov. This significant decrease in biological activity highlights the effectiveness of photolysis in transforming the parent molecule. Further investigations have revealed that protecting the free amino group from photooxidation substantially reduces the rate of photoinactivation, confirming the central role of the amino moiety in the photodegradation process nih.gov.
While specific photolytic byproducts of this compound are not extensively detailed in the available literature, studies on the parent acid, Chloramben (B1668635), suggest that under aerobic conditions, irradiation of aqueous solutions leads to the formation of inorganic chloride ions and a complex mixture of polymerization and oxidation products. The initial step in this process is believed to be the formation of an amino radical.
Table 1: Summary of Photodegradation Studies
| Compound | Experimental Conditions | Observation | Reference |
|---|---|---|---|
| This compound | Aqueous ethanol solution, UV light irradiation (6 hours) | 90% reduction in phytotoxicity | nih.gov |
Biotransformation and Microbial Degradation Mechanisms
Biotransformation, the alteration of a substance by living organisms, is a primary mechanism for the degradation of organic compounds in soil and water. For this compound, the principal biotransformation pathway is the hydrolysis of the ester linkage to form its parent acid, 3-amino-2,5-dichlorobenzoic acid.
This hydrolysis is primarily mediated by soil bacteria. In moist soil, this compound has a reported half-life of 2.9 days, indicating a relatively rapid transformation nih.gov. The rate of this hydrolysis is dependent on soil moisture, with the process being slower in partially dried soil. If the soil is sterilized, no significant breakdown of the ester occurs, confirming the microbial nature of this degradation pathway.
Under anaerobic conditions, a different degradation mechanism, reductive dechlorination, has been observed for the parent compound, Chloramben. This process involves the removal of chlorine atoms from the aromatic ring. While this has not been directly studied for the methyl ester, it is a plausible pathway following its initial hydrolysis to the acid. When oxidation is prevented, both Chloramben and its methyl ester can undergo reductive dechlorination at the 2-position to yield 3-amino-5-chlorobenzoic acid and Methyl 3-amino-5-chlorobenzoate, respectively. A trace amount of the completely dechlorinated product, 3-aminobenzoic acid, has also been detected from the degradation of Chloramben.
Table 2: Biotransformation of this compound
| Transformation Pathway | Environmental Condition | Key Product(s) | Half-life in Moist Soil |
|---|---|---|---|
| Hydrolysis | Aerobic, Soil | 3-amino-2,5-dichlorobenzoic acid | 2.9 days nih.gov |
Environmental Fate Modeling and Persistence Studies
The environmental persistence and mobility of a chemical are key factors in determining its potential for long-term environmental impact. For this compound, its environmental fate is closely linked to its physicochemical properties and its degradation pathways.
The leaching behavior of the methyl ester is influenced by its aqueous solubility. Compared to the highly soluble sodium salt of Chloramben (250,000 ppm), this compound has a much lower water solubility (120 ppm) epa.gov. Consequently, for a given amount of rainfall, the methyl ester is expected to leach to about 15% of the distance traveled by the sodium salt, indicating a lower potential for vertical movement through the soil profile epa.gov.
Quantitative data on the soil sorption coefficient (Koc) and comprehensive environmental fate modeling studies specifically for this compound are limited in the publicly available scientific literature. Such data would be essential for a more precise prediction of its environmental distribution and persistence.
Table 3: Physicochemical Properties and Environmental Behavior
| Compound | Water Solubility (ppm) | Leaching Potential | Primary Degradation Pathway |
|---|---|---|---|
| This compound | 120 epa.gov | Lower than sodium salt epa.gov | Microbial Hydrolysis |
Research on Analogs and Derivatives of Methyl 3 Amino 2,5 Dichlorobenzoate
Structure-Activity Relationships in Substituted Benzoate (B1203000) Derivatives
The biological activity of substituted benzoate derivatives is highly dependent on the nature and position of substituents on the benzene (B151609) ring. The interplay between the electronic and steric properties of these substituents dictates the molecule's interaction with biological targets, such as enzymes or receptors.
In the context of phytotoxicity, research on derivatives of aminodichlorobenzoic acids reveals critical structure-activity relationships (SAR). A study comparing derivatives of 2-amino-3,5-dichlorobenzoic acid and its isomer, 3-amino-2,5-dichlorobenzoic acid (the parent acid of Methyl 3-amino-2,5-dichlorobenzoate), highlights the importance of the functional groups on the benzoate core. nih.gov For instance, the free carboxylic acid group in 3-amino-2,5-dichlorobenzoic acid is essential for its marked generic phytotoxic activity. When this group is esterified to form this compound, the general herbicidal activity is lost. nih.gov
However, activity can be reintroduced or altered through other modifications. Acetylation of the amino group in the 3-amino isomer, followed by esterification, yields Methyl 3-acetylamino-2,5-dichlorobenzoate. This derivative was found to exhibit selective phytotoxic activity, in contrast to the broad-spectrum activity of the parent acid and the inactivity of its simple methyl ester. nih.gov This suggests that while the free carboxyl group is important for broad activity, modifications to the amino group can confer selectivity.
Further illustrating the importance of the amide group, studies on N,N-di,sec.butylamides of various aminobenzoic acids have shown that this specific amide structure is crucial for selective phytotoxicity against certain grass weeds. nih.gov The presence of two sec-butyl groups on the amide nitrogen appears to be a key determinant for this selectivity. nih.gov
The following table summarizes the observed activities of various derivatives related to 3-amino-2,5-dichlorobenzoic acid, demonstrating these structure-activity relationships.
| Compound Name | Modification from Parent Acid | Observed Phytotoxic Activity | Reference |
| 3-Amino-2,5-dichlorobenzoic acid | (Parent Acid) | Marked generic phytotoxicity | nih.gov |
| This compound | Esterification of carboxyl group | Inactive | nih.gov |
| Methyl 3-acetylamino-2,5-dichlorobenzoate | Acetylation of amino group and esterification | Selective phytotoxicity | nih.gov |
| N,N-di,sec.butylamide of 3-amino-2,5-dichlorobenzoic acid | Amidation of carboxyl group | No significant activity | nih.govnih.gov |
This table illustrates how modifications to the carboxyl and amino groups of 3-amino-2,5-dichlorobenzoic acid alter its phytotoxic profile.
Comparative Studies with Isomeric Compounds
The spatial arrangement of substituents on the benzene ring significantly impacts the physical, chemical, and biological properties of a molecule. Comparative studies between this compound and its isomers are therefore highly informative.
A key comparative study focused on the phytotoxic effects of derivatives of 3-amino-2,5-dichlorobenzoic acid versus its isomer, 2-amino-3,5-dichlorobenzoic acid. nih.gov The results revealed stark differences in activity based on the isomeric form. While 3-amino-2,5-dichlorobenzoic acid itself showed strong, non-selective herbicidal effects, its isomer, 2-amino-3,5-dichlorobenzoic acid, was less active. nih.gov
This trend was reversed when the carboxyl group was converted to an N,N-di,sec.butylamide. The N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid displayed potent and selective activity against graminaceous weeds. nih.govnih.gov In contrast, the corresponding amide of the 3-amino-2,5-dichloro isomer was largely inactive. nih.govnih.gov This demonstrates that the relative positions of the amino and carboxyl groups are critical for the molecule to adopt the correct conformation for selective herbicidal action when derivatized into an amide.
The table below provides a direct comparison of the activities of these two isomers and their key derivatives.
| Isomeric Pair | 2-Amino-3,5-dichloro- derivative | Activity | 3-Amino-2,5-dichloro- derivative | Activity | Reference |
| Parent Acids | 2-Amino-3,5-dichlorobenzoic acid | Low activity | 3-Amino-2,5-dichlorobenzoic acid | Marked generic phytotoxicity | nih.gov |
| Amides | N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid | Selective phytotoxicity | N,N-di,sec.butylamide of 3-amino-2,5-dichlorobenzoic acid | Inactive | nih.govnih.gov |
This table compares the phytotoxic activity of derivatives based on the 2-amino-3,5-dichloro and 3-amino-2,5-dichloro isomeric cores.
Studies on other dichlorobenzoic acid isomers also support the principle that substituent placement is key. For example, the volatility and crystalline structure of 2,4-, 2,5-, and 2,6-dichlorobenzoic acid isomers differ significantly, which influences their environmental fate and bioavailability. mdpi.com The herbicidal activity of isomers can also vary; in some cases, only one isomer in a mixture is responsible for the desired biological effect. iastate.edu
Synthesis and Evaluation of Novel Derivatives for Specific Applications
The synthesis of novel derivatives of this compound and related compounds is aimed at discovering molecules with improved efficacy, selectivity, or novel applications. Research often involves modifying the core structure and evaluating the new compounds for specific biological activities, primarily as herbicides.
One study detailed the synthesis of a series of derivatives of both 2-amino-3,5-dichloro- and 3-amino-2,5-dichlorobenzoic acid to explore their phytotoxicity. nih.gov The synthetic procedures involved standard organic reactions:
Methyl Esters: The parent acids were converted to their corresponding methyl esters, including this compound, via esterification.
Acetylated Derivatives: The amino groups of the parent acids and their methyl esters were acetylated to form compounds like Methyl 3-acetylamino-2,5-dichlorobenzoate.
Amides: The parent acids were converted into N,N-di,sec.butylamides. nih.gov
These synthesized compounds were then subjected to pre- and post-emergence tests on various weed species. The evaluation confirmed that while the parent acid (3-amino-2,5-dichlorobenzoic acid, also known as Chloramben) has broad-spectrum herbicidal properties, its derivatives exhibit a range of activities. nih.govorst.edu Notably, the Methyl 3-acetylamino-2,5-dichlorobenzoate derivative showed selective phytotoxicity, a desirable trait in the development of new herbicides. nih.gov
Other research efforts focus on creating more complex derivatives for weed management. For example, new niacinamide derivatives have been synthesized and tested for both fungicidal and herbicidal activity, with some compounds showing promising results against specific plant pathogens without being phytotoxic to crops. semanticscholar.orgresearchgate.net The synthesis of heterocyclic analogs of related chlorinated herbicides like dichlobenil (B1670455) is another strategy to create novel structures with potentially enhanced weed control. tennessee.edu These synthetic efforts often employ methods like carbodiimide-mediated amide formation to link the benzoate core to various other chemical moieties. tennessee.edu
The following table summarizes the synthesis and findings for key derivatives discussed.
| Derivative | Synthetic Strategy | Application Evaluated | Key Finding | Reference |
| This compound | Esterification of 3-amino-2,5-dichlorobenzoic acid | Phytotoxicity | Inactive, demonstrating the importance of the free carboxyl group for broad-spectrum activity. | nih.gov |
| Methyl 3-acetylamino-2,5-dichlorobenzoate | Acetylation and esterification of the parent acid | Phytotoxicity | Showed selective phytotoxic activity, indicating a potential for developing more targeted herbicides. | nih.gov |
| N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid | Amidation of the isomeric parent acid | Phytotoxicity | Highly active and selective against graminaceous weeds, highlighting the importance of isomerism and the amide structure. | nih.govnih.gov |
This table outlines the synthesis and evaluation of specific derivatives to probe their potential for herbicidal applications.
Q & A
Q. What are the common synthetic routes for preparing Methyl 3-amino-2,5-dichlorobenzoate?
this compound is typically synthesized via esterification of its parent acid, 3-amino-2,5-dichlorobenzoic acid (Chloramben). A standard method involves reacting Chloramben with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. Alternative routes may include nucleophilic substitution or coupling reactions, as seen in similar triazine-based ester syntheses (e.g., using methyl 3-aminobenzoate and chlorinated phenols) . Purification often involves recrystallization from chloroform/hexane mixtures or column chromatography .
Q. How can researchers confirm the purity and identity of this compound?
Key characterization techniques include:
- Melting point analysis : Compare observed values (e.g., predicted 79–82°C for analogous esters) with literature data .
- NMR spectroscopy : Use ¹H and ¹³C NMR to verify structural assignments. For example, the methyl ester group typically appears as a singlet near δ 3.8 ppm in ¹H NMR, while aromatic protons show splitting patterns dependent on substitution .
- Thin-layer chromatography (TLC) : Monitor reaction progress using hexane/ethyl acetate solvent systems .
Q. What are the solubility properties of this compound, and how are they determined experimentally?
Solubility can be assessed via gravimetric or UV-spectrophotometric methods. For instance, the parent acid (Chloramben) has a water solubility of 0.12 g/L at 20°C, which may differ slightly for the methyl ester due to increased hydrophobicity . Solubility in organic solvents (e.g., chloroform, methanol) is typically determined by incremental addition of solvent until complete dissolution.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Temperature control : Lower temperatures (-35°C) reduce side reactions during intermediate steps (e.g., triazine coupling) .
- Catalyst selection : Use of DIPEA (N,N-diisopropylethylamine) enhances nucleophilic substitution efficiency in multi-step syntheses .
- Stoichiometric ratios : A 1.15:1 molar ratio of methyl 3-aminobenzoate to triazine intermediates improves coupling yields .
Q. What advanced techniques are used to resolve structural ambiguities in this compound derivatives?
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing arrangements, as demonstrated for structurally related sulfonamide compounds .
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic proton signals and confirms regioselectivity in substitution patterns .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy, especially for novel derivatives.
Q. How should researchers address discrepancies in spectroscopic data during characterization?
Contradictions in NMR or IR data may arise from impurities, tautomerism, or solvent effects. Mitigation steps include:
- Repetitive purification : Re-crystallize or perform column chromatography to isolate the target compound .
- Deuterated solvent screening : Test NMR in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values .
Q. What role does this compound play in pesticide research?
As a derivative of Chloramben (a herbicide), it serves as a precursor or metabolite in mode-of-action studies. Researchers analyze its degradation pathways, soil adsorption, and ecotoxicological impact using LC-MS/MS and bioassays . Stability under UV light and hydrolysis conditions is critical for environmental fate modeling.
Q. How can computational methods aid in predicting the physicochemical properties of this compound?
Tools like COSMO-RS or QSPR models predict logP, solubility, and pKa. For example, the predicted pKa of Chloramben-methyl (0.45±0.10) suggests weak acidity, influencing its behavior in aqueous environments . Molecular dynamics simulations can further assess interactions with biological targets (e.g., enzyme active sites).
Methodological Considerations
Q. What precautions are necessary when handling this compound in the lab?
- Use fume hoods and personal protective equipment (PPE) due to potential toxicity.
- Store in airtight containers away from light to prevent degradation.
- Monitor for byproducts (e.g., residual chlorinated phenols) using GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
